6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the class of oxazines. This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with dichloro and ethyl substituents. Its molecular formula is , and it has a molecular weight of 253.09 g/mol.
6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is classified under:
The synthesis of 6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile under reflux conditions.
The molecular structure of 6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.09 g/mol |
SMILES | Clc1cc(NC(=O)c2cc(Cl)cc(c12)C)N |
InChI Key | YLZBUPDCOQGQKZ-UHFFFAOYSA-N |
6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For example:
The mechanism of action for 6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with biological targets:
Current research indicates potential applications in antimicrobial and anticancer activities due to its structural properties that allow it to interfere with cellular processes.
6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry.
6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several potential applications in scientific research:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7